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Compound of Interest

Compound Name: PFI-6

Cat. No.: B10821041

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in-vitro characterization of PFI-6, a
potent and selective chemical probe for the YEATS domains of MLLT1 (ENL/YEATS1) and
MLLT3 (AF9/YEATS3).[1][2][3] PFI-6 serves as a valuable tool for investigating the biological
roles of these epigenetic reader domains in health and disease.[1] The following protocols
describe key in-vitro binding assays to determine the affinity, kinetics, and thermodynamics of
the PFI-6 interaction with its target proteins.

PFI-6: A Selective MLLT1/3 YEATS Domain Inhibitor

PFI-6 is a small molecule inhibitor that targets the YEATS domain of MLLT1 and MLLT3, which
are involved in reading acetylated lysine marks on histones.[4][5] It demonstrates high
selectivity for MLLT1/3 over other human YEATS domain-containing proteins like YEATS2 and
YEATS4.[2][6] A structurally similar but inactive compound, PFI-6N, is available as a negative
control for experiments.[4]

Quantitative Data Summary

The binding affinity and inhibitory activity of PFI-6 against MLLT1 and MLLT3 have been
characterized using various in-vitro and cellular assays. The key quantitative data are
summarized in the table below.
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Target Assay Type Value Reference
MLLT1 HTRF I1C50 140 nM (111211411611 7]
MLLT3 HTRF IC50 160 nM [1]12114]16]
MLLT1 BLI Kd 110 nM [4]

MLLT3 BLI Kd 110 nM [4]

MLLT1 ITC Kd 82 nM [4][7]
MLLT3 ITC Kd 76 nM [4][6]
MLLT3 (in-cell) NanoBRET IC50 760 nM [4][8]
YEATS?2 HTRF IC50 >40 UM [4]

YEATS4 HTRF IC50 >40 uM [4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental
workflow for characterizing PFI-6.
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PFI-6 inhibits MLLT1/3 recognition of acetylated histones.
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Experimental Workflow
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General workflow for PFI-6 in-vitro characterization.

Experimental Protocols

Detailed methodologies for key in-vitro binding assays are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay

This assay is used to determine the IC50 value of PFI-6 by measuring the displacement of a
fluorescently labeled tracer from the MLLT1/3 YEATS domain. HTRF combines Fluorescence
Resonance Energy Transfer (FRET) with time-resolved detection, providing a robust and
sensitive high-throughput screening method.[7][9][10]

Materials:

Recombinant human MLLT1 or MLLT3 YEATS domain (His-tagged)

Fluorescently labeled tracer (e.g., biotinylated acetylated histone peptide)

Europium cryptate-labeled anti-His antibody (Donor)

Streptavidin-XL665 (Acceptor)

PFI-6 and PFI-6N (negative control)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NacCl, 0.1% BSA)
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o 384-well low-volume plates

 HTRF-compatible plate reader

Protocol:

Prepare a serial dilution of PFI-6 and PFI-6N in DMSO, and then dilute in assay buffer. The
final DMSO concentration in the assay should be kept below 1%.

e In a 384-well plate, add 2 pL of the diluted PFI-6, PFI-6N, or DMSO control.

e Prepare a mix of the MLLT1/3 YEATS domain protein and the biotinylated histone peptide
tracer in assay buffer. Add 4 uL of this mix to each well.

e Prepare a mix of the Europium cryptate-labeled anti-His antibody and Streptavidin-XL665 in
assay buffer. Add 4 pL of this detection mix to each well.

 Incubate the plate at room temperature for 1-4 hours, protected from light.

* Read the plate on an HTRF-compatible reader, with excitation at 320 nm and emission at
620 nm (for the donor) and 665 nm (for the acceptor).

e Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the
inhibitor concentration to determine the IC50 value.

Biolayer Interferometry (BLI) Assay

BLI is a label-free technique used to measure the kinetics of binding, including association
(kon) and dissociation (koff) rates, to determine the equilibrium dissociation constant (Kd).[1]
[11] The assay involves immobilizing the protein on a biosensor and measuring changes in the
interference pattern of light upon binding of the small molecule.[11]

Materials:
e Recombinant human MLLT1 or MLLT3 YEATS domain (biotinylated or His-tagged)

o Streptavidin (SA) or Ni-NTA biosensors
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PFI-6 and PFI-6N

Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

96-well black plates

BLI instrument (e.g., Octet)

Protocol:

Hydrate the biosensors in kinetics buffer for at least 10 minutes.

o Immobilize the biotinylated or His-tagged MLLT1/3 YEATS domain onto the surface of the SA
or Ni-NTA biosensors, respectively.

o Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer.
o Prepare a serial dilution of PFI-6 and PFI-6N in kinetics buffer.

e Measure the association of PFI-6 to the immobilized protein by dipping the biosensors into
wells containing different concentrations of the compound.

o Measure the dissociation by moving the biosensors back to wells containing only kinetics
buffer.

» Analyze the resulting sensorgrams using the instrument's software to determine kon, Koff,
and calculate the Kd (koff/kon).

Isothermal Titration Calorimetry (ITC) Assay

ITC is a thermodynamic technique that directly measures the heat released or absorbed during
a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and
enthalpy (AH) and entropy (AS) of the interaction.[6][12]

Materials:
e Recombinant human MLLT1 or MLLT3 YEATS domain

» PFI-6
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e ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM Nacl). It is critical that the protein and
compound are in identical, degassed buffer to minimize heats of dilution.[6]

¢ Isothermal Titration Calorimeter

Protocol:

Prepare the MLLT1/3 YEATS domain solution at a concentration of approximately 5-50 uM in
the sample cell.

o Prepare the PFI-6 solution at a concentration 10-20 fold higher than the protein
concentration in the injection syringe.

o Perform a series of injections (typically 1-2 uL each) of the PFI-6 solution into the sample cell
containing the protein solution at a constant temperature (e.g., 25°C).

o Measure the heat change after each injection.

e As a control, perform a separate titration of PFI-6 into the buffer alone to determine the heat
of dilution.

o Subtract the heat of dilution from the binding data and fit the integrated heats of injection to a
suitable binding model to determine the thermodynamic parameters (Kd, n, AH, and AS).

Cellular Target Engagement

To confirm that PFI-6 engages its target in a cellular context, assays such as NanoBRET and
Fluorescence Recovery After Photobleaching (FRAP) can be employed.[4][8]

NanoBRET™ Target Engagement Assay

This assay measures the binding of PFI-6 to MLLT3 in living cells. It utilizes Bioluminescence
Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused MLLT3 and a
fluorescent tracer.[2][8]

Principle:
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o HEK293 cells are transiently transfected with a vector expressing MLLT3 fused to NanoLuc®
luciferase.

o A cell-permeable fluorescent tracer that binds to the MLLT3 YEATS domain is added to the
cells.

 In the absence of a competitor, the tracer binds to the NanoLuc®-MLLT3 fusion, bringing the
energy donor (NanoLuc®) and acceptor (tracer) in close proximity, resulting in a BRET
signal.

» Addition of PFI-6 competes with the tracer for binding to MLLT3, leading to a dose-
dependent decrease in the BRET signal.

A detailed protocol for the NanoBRET™ assay can be found in the manufacturer's instructions
(Promega).[8]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the
in-vitro characterization of PFI-6 as a selective inhibitor of the MLLT1/3 YEATS domains. By
utilizing a combination of biophysical and biochemical assays, researchers can robustly
validate its potency, selectivity, and mechanism of action, paving the way for its use in
elucidating the biological functions of MLLT1 and MLLT3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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